molecular formula C16H21ClFN3O B5318032 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

Cat. No. B5318032
M. Wt: 325.81 g/mol
InChI Key: MUXLHOPDVFSZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide, commonly referred to as CP-945,598, is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes, including appetite, pain perception, and mood. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, pain, and addiction.

Mechanism of Action

CP-945,598 is a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain perception, and mood. By blocking the CB1 receptor, CP-945,598 reduces the activity of the endocannabinoid system, which is involved in the regulation of these processes.
Biochemical and Physiological Effects:
CP-945,598 has been shown to reduce food intake and body weight in animal models, suggesting its potential use as an anti-obesity agent. It has also been shown to reduce pain sensitivity in animal models, suggesting its potential use as a pain reliever. In addition, CP-945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, suggesting its potential use as an anti-addiction agent.

Advantages and Limitations for Lab Experiments

One advantage of CP-945,598 is its high selectivity for the CB1 receptor, which reduces the potential for off-target effects. Another advantage is its ability to cross the blood-brain barrier, which allows it to target the CB1 receptor in the central nervous system. One limitation of CP-945,598 is its relatively short half-life, which requires frequent dosing in animal models.

Future Directions

There are several potential future directions for the research on CP-945,598. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity, pain, and addiction. Another direction is the investigation of the potential use of CP-945,598 in combination with other drugs for the treatment of these conditions. Additionally, further research is needed to elucidate the long-term effects and safety of CP-945,598 in animal models and humans.

Synthesis Methods

CP-945,598 can be synthesized using a multi-step process involving the reaction of 2-chloro-4-fluorobenzylamine with N-cyclopropylacetyl chloride, followed by the addition of piperazine. The final product is obtained through purification and isolation using various techniques, such as chromatography and recrystallization.

Scientific Research Applications

CP-945,598 has been extensively studied for its potential therapeutic applications in various fields of research. In the field of obesity, CP-945,598 has been shown to reduce food intake and body weight in animal models, making it a potential candidate for the treatment of obesity. In the field of pain, CP-945,598 has been shown to reduce pain sensitivity in animal models, suggesting its potential use as a pain reliever. In the field of addiction, CP-945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, making it a potential candidate for the treatment of addiction.

properties

IUPAC Name

2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O/c17-15-9-13(18)2-1-12(15)10-20-5-7-21(8-6-20)11-16(22)19-14-3-4-14/h1-2,9,14H,3-8,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXLHOPDVFSZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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